5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one
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Overview
Description
5-[3-(2-bicyclo[221]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one is a complex organic compound that belongs to the class of monoterpenoids It is characterized by a bicyclic structure, which includes a bicyclo[221]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one typically involves a multi-step process. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of chiral catalysts can enhance the enantioselectivity of the reaction, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Swern oxidation reagents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of various bioactive compounds and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Camphor: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21) |
InChI Key |
LITNEAPWQHVPOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 |
Origin of Product |
United States |
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